E-3-(Tributylstannyl)-2-propen-1-amine
Description
E-3-(Tributylstannyl)-2-propen-1-amine (CAS: 202115-92-2) is an organotin compound characterized by a tributylstannyl group attached to the third carbon of a propen-1-amine backbone in the E (trans) configuration. This compound is primarily utilized in cross-coupling reactions, such as Stille couplings, due to the reactivity of the tin-carbon bond . Its applications span organic synthesis, materials science, and pharmaceutical research, where it serves as a key intermediate for constructing complex molecules. Safety protocols for handling this compound emphasize strict laboratory management, including segregation from incompatible reagents and adherence to isotope-specific storage guidelines .
Structure
2D Structure
Properties
IUPAC Name |
(E)-3-tributylstannylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVNSAUITMDMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Initiated Hydrostannation
Radical pathways, initiated by azobisisobutyronitrile (AIBN) or light, yield a mixture of (E)- and (Z)-isomers due to free rotation around the C–Sn bond during the reaction. For example:
However, this method suffers from poor stereoselectivity, necessitating chromatographic separation of isomers.
Transition-Metal-Catalyzed Hydrostannation
Iridium and palladium catalysts improve stereocontrol. For instance, using [Ir(cod)Cl] with phosphine ligands promotes syn-addition, favoring the (E)-isomer. A study demonstrated that hydrostannation of 2-propyn-1-ol analogs with Ir catalysts achieved up to 89% (Z)-selectivity for related vinylstannanes, suggesting tunable outcomes via ligand selection. Adapting this to propargylamine derivatives could enhance (E)-isomer yields.
Stille Coupling with Propenylamine Electrophiles
The Stille cross-coupling reaction facilitates C–Sn bond formation using prefunctionalized propenylamine substrates. This two-step approach involves:
Synthesis of 3-Halo-2-propen-1-amine Intermediates
Propenylamine derivatives bearing a halide (X = I, Br) at the 3-position serve as electrophilic partners. For example, (E)-3-iodo-2-propen-1-amine is prepared via hydroiodination of 2-propyn-1-amine:
Stereochemical integrity is maintained using mild conditions to prevent isomerization.
Tributylstannane Coupling
The halo-propenylamine reacts with hexabutyldistannane (BuSn-SnBu) under palladium catalysis:
This method offers excellent (E)-retention, with reported yields exceeding 80% for analogous stannylated alkenes.
Amination of Vinylstannane Precursors
An alternative route involves introducing the amine group after stannylation. For example, 3-tributylstannyl-2-propen-1-ol undergoes Mitsunobu amination:
Here, R = protecting group (e.g., Boc), followed by deprotection. This method avoids handling sensitive propargylamines but requires stringent anhydrous conditions.
Stereochemical Considerations and Challenges
(E/Z) Isomerization
The tributylstannyl group’s steric bulk favors the (E)-isomer thermodynamically. However, kinetic control during synthesis (e.g., radical vs. metal-catalyzed pathways) influences the ratio. Computational studies on analogous systems reveal that the (E)-isomer is ~2–3 kcal/mol more stable due to reduced van der Waals strain.
Amine Protection Strategies
The primary amine group’s nucleophilicity necessitates protection during synthesis. Common approaches include:
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Boc Protection : Using di-tert-butyl dicarbonate to form tert-butyloxycarbonyl (Boc) derivatives.
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Silylation : Trimethylsilyl (TMS) groups prevent undesired side reactions during stannylation.
Comparative Analysis of Synthetic Methods
| Method | Yield | (E)-Selectivity | Key Advantages | Limitations |
|---|---|---|---|---|
| Radical Hydrostannation | 60–75% | 50–60% | Simple setup, no metal catalysts | Poor stereocontrol, requires separation |
| Ir-Catalyzed Hydrostannation | 70–85% | 85–90% | High (E)-selectivity, scalable | Costly catalysts, sensitive to oxygen |
| Stille Coupling | 75–90% | >95% | Excellent stereoretention, modular | Requires preformed halo-propenylamine |
| Mitsunobu Amination | 65–80% | >90% | Avoids propargylamine handling | Multi-step, protection/deprotection needed |
Chemical Reactions Analysis
Types of Reactions: E-3-(Tributylstannyl)-2-propen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom in the compound can be replaced by other groups through nucleophilic substitution.
Coupling Reactions: It is prominently used in Stille coupling reactions, where it reacts with aryl or vinyl halides in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, often under an inert atmosphere to prevent oxidation.
Major Products: The major products of these reactions are typically the coupled organic molecules, where the tin group is replaced by the desired organic moiety.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₃₃NSn
- Molecular Weight : 346.13 g/mol
- CAS Number : 202115-92-2
E-3-(Tributylstannyl)-2-propen-1-amine is characterized by its reactivity due to both the vinyl and amine functionalities, making it a versatile compound in synthetic organic chemistry.
Organic Synthesis
This compound is primarily utilized in the Stille coupling reaction , a method for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Key Reactions :
- Stille Coupling : Reacts with aryl or vinyl halides in the presence of palladium catalysts.
| Reaction Type | Description | Key Catalyst |
|---|---|---|
| Stille Coupling | Forms carbon-carbon bonds through transmetalation. | Palladium(0) complexes |
| Nucleophilic Substitution | The tin atom can be replaced by other groups. | Various nucleophiles |
Pharmaceutical Development
The compound is instrumental in synthesizing biologically active molecules. For instance, it has been used as an intermediate in the production of drugs like ABT-2002, showcasing its utility in pharmaceutical chemistry.
Case Study :
A study demonstrated the use of this compound in synthesizing aryl iodolactones, which are important intermediates for various therapeutic agents.
Material Science
This compound has potential applications in developing new materials with specific functionalities due to its unique chemical properties.
Applications :
- Development of conductive materials.
- Creation of luminescent compounds for use in electronics.
Mechanism of Action
The mechanism of action of E-3-(Tributylstannyl)-2-propen-1-amine in coupling reactions involves the formation of a palladium-stannane complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The tin atom acts as a leaving group, facilitating the formation of the new bond .
Comparison with Similar Compounds
Structural Isomers: Z-3-(Tributylstannyl)-2-propen-1-amine
The Z (cis) isomer of this compound differs in the spatial arrangement of the tributylstannyl group relative to the amine moiety. While the E isomer is more thermodynamically stable, the Z isomer may exhibit distinct reactivity in stereoselective syntheses. For instance, Allylaminotrimethylsilane (CAS: 10519-97-8) is a precursor for synthesizing the Z isomer, highlighting differences in synthetic pathways between the two configurations .
Positional Isomers: 2-(Tributylstannyl)-2-propen-1-amine
2-(Tributylstannyl)-2-propen-1-amine (CAS: 155258-22-3) features the stannyl group at the second carbon of the propenyl chain. This positional variation significantly impacts reactivity:
- Stille Coupling Efficiency : In cross-coupling reactions, 2-substituted stannanes (e.g., 2-(tributylstannyl)furan) achieve yields of 70–95% under optimized Pd-catalyzed conditions . In contrast, 3-substituted derivatives like E-3-(Tributylstannyl)-2-propen-1-amine may require higher temperatures (e.g., 60°C) and longer reaction times, yielding products in moderate amounts (~50–70%) .
- Steric and Electronic Effects : The 2-position substitution reduces steric hindrance, facilitating faster transmetallation steps in catalytic cycles.
Functional Group Analogues: Cinnamylamine Derivatives
(E)-3-Phenyl-2-propen-1-amine (trans-Cinnamylamine, CAS: 1423-27-4) replaces the tributylstannyl group with a phenyl ring. Key differences include:
- Reactivity: Cinnamylamine derivatives lack the tin-carbon bond, making them unsuitable for Stille couplings. Instead, they are employed in Knoevenagel condensations or as ligands in coordination chemistry .
- Biological Activity: N,N-Dimethyl-2-propen-1-amine derivatives with para-substituted phenyl groups show in vitro activity against Trypanosoma cruzi, with accumulation in lysosomes due to protonation in acidic environments .
Other Organotin Compounds
Triallylamine (CAS: 102-70-5), an N,N-diallylprop-2-en-1-amine, lacks the tin moiety but shares a propenylamine backbone. It is used in polymer synthesis and catalysis, demonstrating divergent applications compared to tin-containing analogues .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity in Cross-Coupling Reactions
Key Research Findings
- Positional Isomerism : 2-Substituted stannanes exhibit superior reactivity in Stille couplings compared to 3-substituted analogues due to reduced steric hindrance .
- Stereochemical Impact : The E configuration of this compound enhances stability during storage and handling, critical for isotope-labeled applications .
- Biological Relevance : While tin-containing compounds are pivotal in synthesis, phenyl-substituted propenylamines show promise in antiparasitic drug development .
Biological Activity
E-3-(Tributylstannyl)-2-propen-1-amine is a compound belonging to the class of organotin compounds, characterized by a tributylstannyl group attached to a propenamine structure. Its molecular formula is C₁₅H₃₃NSn, and it has a CAS number of 202115-92-2. This compound has garnered attention due to its potential biological activities and applications in various fields, including organic synthesis and material science.
The structural features of this compound include:
- Vinyl Group (C=C) : This allows for participation in a variety of chemical reactions.
- Amine Group (NH₂) : Acts as a nucleophile, making the compound reactive in synthetic applications.
Biological Activity Overview
Research indicates that organotin compounds like this compound can interact with various biological systems, influencing cellular signaling pathways and potentially interfering with hormone action due to their structural similarities to natural hormones. This raises important questions regarding their safety and environmental impact.
While specific mechanisms of action for this compound are not extensively documented, its interactions with biomolecules suggest several possible pathways:
- Cellular Signaling : Organotin compounds can modulate signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Hormonal Interference : Due to structural similarities with steroid hormones, these compounds may disrupt endocrine functions.
Toxicity Considerations
Organotin compounds are known for their toxicological profiles. For example, tributyltin (TBT), a related compound, is classified as highly toxic. Consequently, this compound should be handled with caution in laboratory settings. The toxicity may stem from its ability to disrupt cellular functions and mimic hormonal activity.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to other organotin compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Organotin | Contains amine functionality; reactive vinyl group |
| Tributylphosphine | Organophosphorus | Used as a ligand in catalysis |
| Triethylamine | Tertiary amine | Commonly used as a base in organic synthesis |
| Trimethylstannane | Organotin | Simpler structure; used as a reagent in synthesis |
| E-3-(Trichlorostannyl)-2-propen-1-amine | Organotin | Contains chlorine instead of butyl groups |
Case Studies and Research Findings
Recent studies have explored the biological activities of organotin compounds, highlighting their potential applications and mechanisms:
- Cell Proliferation Studies : Research has shown that certain organotin compounds can inhibit cell growth in cancer cell lines, suggesting potential therapeutic uses.
- Hormonal Activity Disruption : Studies indicate that organotins may interfere with estrogen receptors, leading to altered hormonal signaling.
- Environmental Impact Assessments : Investigations into the ecological effects of organotin compounds reveal significant concerns regarding their persistence and toxicity in aquatic environments.
Q & A
Q. What are the common synthetic routes for E-3-(Tributylstannyl)-2-propen-1-amine, and how can reaction efficiency be optimized?
The compound is typically synthesized via Stille coupling reactions , which involve palladium-catalyzed cross-coupling between tributylstannyl reagents and propenylamine derivatives. Key parameters include:
- Catalyst selection : PdCl₂(PPh₃)₂ is commonly used for its stability and efficiency in tin-carbon bond formation .
- Solvent and temperature : Reactions are performed in tetrahydrofuran (THF) under reflux (66–69°C) with strict inert gas (N₂) purging to prevent oxidation .
- Reaction time : Extended durations (e.g., 72 hours) improve yields by ensuring complete transmetallation .
- Purification : Column chromatography or recrystallization achieves ≥95% purity, as verified by suppliers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies vinyl and amine protons (δ 5.5–6.5 ppm for vinyl; δ 1.2–1.6 ppm for tributyl groups). Satellite peaks in ¹¹⁹Sn-coupled spectra confirm tin bonding .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF detects molecular ion clusters (e.g., [M+H]⁺ at m/z ~378) and tin isotopic patterns .
- FT-IR : Peaks at ~1600 cm⁻¹ (C=C stretch) and ~3300 cm⁻¹ (N-H stretch) validate the structure .
Advanced Research Questions
Q. How do steric and electronic factors of the tributylstannyl group influence its reactivity in cross-coupling reactions?
- Steric hindrance : The bulky tributyl groups slow transmetallation but enhance regioselectivity in Pd-catalyzed couplings. This is critical for synthesizing stereodefined alkenes .
- Electronic effects : The tin atom’s low electronegativity facilitates oxidative addition to Pd(0), though electron-withdrawing substituents on the propenylamine can modulate reactivity .
- Comparative studies : Substituting tributylstannyl with trimethylstannyl reduces steric bulk but increases toxicity and air sensitivity .
Q. What strategies mitigate tin byproduct contamination in reactions involving this compound?
- Scavenging agents : Add silica gel or polymer-bound thiourea to adsorb residual tin species post-reaction .
- Chromatography : Use gradient elution (hexane/ethyl acetate) to separate the target compound from tributyltin chloride byproducts .
- Green chemistry approaches : Replace Pd catalysts with Ni-based systems to reduce tin waste, though this may lower yields .
Q. How can researchers resolve discrepancies in reported yields when using this compound in Pd-catalyzed couplings?
- Variable factors : Differences in catalyst loading (0.5–5 mol%), solvent purity (anhydrous vs. technical grade), and oxygen exclusion (Schlenk line vs. balloon) significantly impact yields .
- Case study : A 2019 protocol achieved 85% yield using PdCl₂(PPh₃)₂ (2 mol%) and degassed THF, while oxygen-contaminated setups yielded <50% .
Q. What are the optimal storage conditions to prevent decomposition of this compound?
- Temperature : Store at -20°C under argon to minimize hydrolysis and oxidation .
- Container : Use amber glass vials with PTFE-lined caps to avoid light-induced degradation .
- Stability : The compound remains stable for ≥5 years when stored properly, as confirmed by accelerated aging tests .
Q. How is this compound utilized in synthesizing radio-labeled probes?
- Radio-iodination : The tributylstannyl group enables isotopic exchange with ¹²⁵I via electrophilic substitution, producing probes for imaging apoptosis or receptor binding .
- Methodology : React the compound with Na¹²⁵I and chloramine-T in acetic acid, followed by HPLC purification to isolate the iodinated product .
Data Presentation Guidelines
-
Tables :
Parameter Condition 1 Condition 2 Reference Catalyst (PdCl₂(PPh₃)₂) 2 mol% 5 mol% Yield 85% 72% Purity post-purification ≥95% ≥90% -
Figures : Include annotated NMR spectra highlighting tin satellites and IR peaks for structural validation .
Critical Analysis of Contradictions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
